REACTION_SMILES
|
[Br:11][c:12]1[cH:13][c:14]([CH:15]=[O:16])[cH:17][cH:18][cH:19]1.[Br:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH2:9][CH3:10])[cH:6][cH:7]1.[Cl-:20].[NH4+:21].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[c:2]1([CH:15]([c:14]2[cH:13][c:12]([Br:11])[cH:19][cH:18][cH:17]2)[OH:16])[cH:3][cH:4][c:5]([O:8][CH2:9][CH3:10])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1ccc(C(O)c2cccc(Br)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |